molecular formula C6H12O2 B1583127 Allyloxy propanol CAS No. 9042-19-7

Allyloxy propanol

Cat. No. B1583127
CAS RN: 9042-19-7
M. Wt: 116.16 g/mol
InChI Key: JTWOSPUWOVJQHH-UHFFFAOYSA-N
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Description

Allyloxy propanol is a chemical compound with the molecular formula C6H12O2 . It is also known by other names such as Propylene Glycol Allyl Ether .


Molecular Structure Analysis

The molecular structure of Allyloxy propanol consists of a propyl group (a three-carbon chain) attached to an oxygen atom, which is further attached to an allyl group (a three-carbon chain with a double bond) .

Scientific Research Applications

Metabolic Studies

  • Aromatic Hydroxylation of Beta-Adrenergic Antagonists : Allyloxy propanol derivatives like oxprenolol undergo aromatic hydroxylation. Studies have revealed the metabolic pathways of oxprenolol in rats, showing the presence of hydroxyoxprenolol metabolites. This provides insights into the metabolic processing of such compounds in the body (Nelson & Burke, 1979).

Chemical Synthesis and Reactions

  • [2,3]Wittig Rearrangement : Enantiomerically-defined α-(allyloxy)stannanes undergo [2,3]Wittig rearrangement with inversion of configuration at the lithium-bearing migrating terminus. This rearrangement is a crucial step in the synthesis of various organic compounds (Tomooka, Igarashi, Watanabe, & Nakai, 1992).
  • Synthesis of 1,3-Diallyloxy-2-Propanol : An efficient method for preparing 1,3-diallyloxy-2-propanol has been developed. This process involves a one-pot reaction and provides an environmentally-friendly route with advantages like high yield and mild conditions (Liu, Hu, & Feng, 2011).

Materials and Polymer Science

  • Synthesis of Polysulfone-Block-Polysiloxane Copolymers : Allyloxy propanol derivatives are used in hydrosilylation reactions for creating copolymers. This research informs the understanding of how different allyloxy structures impact the isomerization and efficiency of such reactions (Torrès, Madec, & Maréchal, 1989).

Surface Science and Catalysis

  • Oxidation Reactions on Metal Surfaces : Studies on the reactions of allyloxy derivatives like 2-propen-1-ol on metal surfaces (e.g., Mo(110)) provide insights into the selectivity and mechanisms of oxidation processes. These findings are important for understanding industrial catalysis and surface chemistry (Deiner et al., 2003).

Biomedical Applications

  • Natural Antimicrobial and Cytotoxic Agents : Allyloxy propanol derivatives like 2-allyloxyphenol, isolated from marine actinobacteria, show promising antimicrobial and antioxidant properties. These findings suggest potential applications in food preservation and as oral disinfectants (Arumugam et al., 2010).

Safety And Hazards

While specific safety and hazard information for Allyloxy propanol was not found, general safety measures for handling chemicals include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-prop-2-enoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOSPUWOVJQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864178
Record name 3-[(Prop-2-en-1-yl)oxy]propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyloxy propanol

CAS RN

6180-67-2, 9042-19-7
Record name 3-(2-Propen-1-yloxy)-1-propanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly[oxy(methyl-1,2-ethanediyl)], α-2-propen-1-yl-ω-hydroxy
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Record name 3-(prop-2-en-1-yloxy)propan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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